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Compound of Interest

Compound Name: Entrectinib

Cat. No.: B1684687 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

role of MET amplification as a mechanism of resistance to Entrectinib.

Frequently Asked Questions (FAQs)
Q1: What is the established role of MET amplification in resistance to Entrectinib?

A1: MET amplification is a recognized "off-target" mechanism of acquired resistance to

Entrectinib.[1] It functions as a bypass signaling pathway, allowing cancer cells to survive and

proliferate despite the effective inhibition of the primary oncogenic drivers, such as ROS1 or

NTRK fusions, by Entrectinib.[2][3] This resistance mechanism has been observed in

preclinical models and confirmed in patients with ROS1-positive non-small cell lung cancer

(NSCLC) who have progressed on Entrectinib.[4][5]

Q2: How exactly does MET amplification bypass the therapeutic effect of Entrectinib?

A2: Entrectinib selectively inhibits receptor tyrosine kinases (RTKs) like ROS1 and TRK.

However, sustained treatment can lead to the selection of tumor cells that have acquired

additional genetic alterations. In the case of MET amplification, there is an increased copy

number of the MET gene, often on extrachromosomal DNA (ecDNA), which is associated with

more aggressive cancers.[2][4][5] This leads to the overexpression and constitutive activation

of the MET receptor. Activated MET then drives downstream signaling through critical survival

pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[2][6] These signals promote cell

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1684687?utm_src=pdf-interest
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028024/
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9626307/
https://aacrjournals.org/cancerres/article/80/16_Supplement/3003/642381/Abstract-3003-MET-mediates-entrectinib-resistance
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://www.researchgate.net/publication/363552586_MET_gene_amplification_is_a_mechanism_of_resistance_to_entrectinib_in_ROS1_NSCLC
https://pubmed.ncbi.nlm.nih.gov/36101520/
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://www.benchchem.com/product/b1684687?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9626307/
https://www.researchgate.net/publication/363552586_MET_gene_amplification_is_a_mechanism_of_resistance_to_entrectinib_in_ROS1_NSCLC
https://pubmed.ncbi.nlm.nih.gov/36101520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9626307/
https://www.mdpi.com/2072-6694/15/18/4552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proliferation and survival, effectively creating a "bypass track" that renders the inhibition of

ROS1 or TRK by Entrectinib ineffective.
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Caption: MET amplification bypass signaling in Entrectinib resistance.

Q3: I am observing resistance to Entrectinib in my cell line model. How can I determine if MET

amplification is the cause?

A3: A systematic approach is required to investigate MET amplification as a potential resistance

mechanism.
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Confirm Resistance Phenotype: First, confirm the shift in drug sensitivity by re-evaluating the

IC50 value of Entrectinib in your resistant cell line compared to the parental, sensitive line

using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant fold-increase in IC50

indicates acquired resistance.[2]

Rule out On-Target Mutations: Analyze the kinase domain of the primary driver (e.g., ROS1,

NTRK) using sequencing to check for known resistance mutations. The absence of such

mutations points towards an off-target mechanism like bypass signaling.[5]

Detect MET Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or Next-

Generation Sequencing (NGS) to assess the MET gene copy number. FISH is often

considered the gold standard for quantifying copy number.[4][7]

Confirm MET Pathway Activation: Perform Western blot analysis to check for increased total

MET protein expression and, crucially, increased MET phosphorylation (p-MET) in the

resistant cells compared to parental cells. Also, examine downstream effectors like p-AKT

and p-ERK.

Functional Validation: To confirm that MET activation is driving the resistance, treat your

resistant cells with a combination of Entrectinib and a MET inhibitor (e.g., Capmatinib,

Crizotinib). A restoration of sensitivity to Entrectinib in the presence of the MET inhibitor

provides strong functional evidence.[1][8]
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Caption: Experimental workflow to identify MET-mediated resistance.
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Q4: What are the pros and cons of using FISH versus NGS to detect MET amplification in my

samples?

A4: Both FISH and NGS are powerful techniques, but they have distinct advantages and

disadvantages for detecting MET amplification. The choice may depend on available

resources, sample type, and the specific experimental question.

Sample
(Tumor Tissue / Cell Pellet / ctDNA)

Fluorescence In Situ Hybridization (FISH)

Pros:
• Gold standard for copy number

• Can distinguish amplification vs. polysomy
• Provides single-cell visualization

Cons:
• Low throughput

• Cannot detect other mutations
• Requires specialized equipment/expertise

Next-Generation Sequencing (NGS)

Pros:

• High throughput, comprehensive panel
• Detects MET amp + other mutations

(e.g., ROS1, KRAS)
• Can be used on tissue or liquid biopsy

Cons:
• Less reliable for low-level GCN

• Bioinformatic analysis can be complex
• May not distinguish amp vs. polysomy

Click to download full resolution via product page

Caption: Comparison of FISH and NGS for MET amplification detection.

Quantitative Data Summary
Table 1: In Vitro Models of MET-Mediated Entrectinib Resistance
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Cell Line
Primary
Driver

Resistance
Status

Entrectinib
IC50

Key Finding Reference

CUTO28 TPM3-ROS1
Parental

(Sensitive)
~12.7 nM

Baseline

sensitivity
[2]

CUTO28-ER TPM3-ROS1 Resistant

>2000 nM

(~157-fold

increase)

Acquired

MET gene

amplification

[2]

KM12SM
NTRK1

fusion
Sensitive -

Becomes

resistant in

presence of

HGF

[1]

HCC78 ROS1 fusion Sensitive -

Becomes

resistant in

presence of

HGF

[1]

Table 2: Clinical Prevalence of MET Amplification in Entrectinib Resistance

Clinical Trial /
Study

Patient
Population

Finding Prevalence Reference

STARTRK-2

ROS1+ NSCLC

patients resistant

to Entrectinib

MET

amplification

detected in

ctDNA

1.9% (2 of 105

patients)
[4],[5]

Experimental Protocols
Protocol 1: Generation of an Entrectinib-Resistant Cell Line

This protocol is a generalized procedure based on methods used to create cell lines like

CUTO28-ER.[3][4]
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Culture Parental Cells: Begin by culturing the parental cell line (e.g., CUTO28) in standard

conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO2).[4]

Initial Drug Exposure: Treat the cells with Entrectinib at a concentration equal to the cell

line's IC50.

Dose Escalation: Once the cells resume proliferation, increase the concentration of

Entrectinib in a stepwise manner. Allow the cells to adapt and recover at each new

concentration before proceeding to the next.

Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a

high concentration of Entrectinib (e.g., 1-2 µM).

Expansion and Banking: Expand the resulting resistant cell population and establish

cryopreserved stocks.

Maintenance: Culture the resistant cell line continuously in media containing the high

concentration of Entrectinib to maintain the resistance phenotype.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is adapted from methodologies used to assess drug sensitivity.[1]

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000–5,000 cells per well and

allow them to adhere overnight.

Drug Treatment: The next day, replace the medium with fresh medium containing serial

dilutions of Entrectinib (and/or a MET inhibitor for combination studies). Include untreated

wells as a control.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate

for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and

plot the dose-response curve to determine the IC50 value.

Protocol 3: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for performing FISH.[4][7]

Sample Preparation: Prepare slides with either paraffin-embedded tissue sections or

harvested cultured cells.

Pre-treatment: Deparaffinize and rehydrate tissue sections. Perform enzymatic digestion

(e.g., with pepsin) to allow probe penetration.

Probe Hybridization: Apply a dual-color probe set containing a probe for the MET gene locus

(e.g., SpectrumOrange) and a control probe for the centromere of chromosome 7 (CEP7,

e.g., SpectrumGreen).

Denaturation: Co-denature the cellular DNA and the probes by heating the slides.

Hybridization: Incubate the slides overnight in a humidified chamber to allow the probes to

anneal to their target sequences.

Post-Hybridization Washes: Wash the slides under stringent conditions to remove non-

specifically bound probes.

Counterstaining: Apply a counterstain, such as DAPI, to visualize the cell nuclei.

Imaging and Analysis: Use a fluorescence microscope to visualize the signals. Count the

number of MET and CEP7 signals in at least 50-100 nuclei. MET amplification is typically

defined by a high MET/CEP7 ratio (e.g., ≥2.0) or a high average MET gene copy number per

cell (e.g., ≥6).[7]

Protocol 4: Western Blot Analysis of MET Pathway Activation

This protocol is a standard method for analyzing protein expression and phosphorylation.[8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/publication/363552586_MET_gene_amplification_is_a_mechanism_of_resistance_to_entrectinib_in_ROS1_NSCLC
https://www.mdpi.com/2072-6694/13/19/5023
https://www.mdpi.com/2072-6694/13/19/5023
https://www.researchgate.net/figure/MET-inhibitor-reverses-resistance-to-entrectinib-induced-by-HGF-A-KM12SM-and-HCC78_fig5_365672217
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and

phosphatase inhibitors to create whole-cell lysates.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies targeting total MET, phospho-MET (p-MET), total AKT, phospho-AKT (p-AKT),

total ERK, phospho-ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using a chemiluminescence imaging system. Compare the band intensities between

parental and resistant cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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